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Compound of Interest |

Compound Name: Rothindin
CAS No.: 63347-43-3
Cat. No.: B1679577
- 7

Executive Summary

This application note details the protocol for the complete structural elucidation of Rothindin
(Pseudobaptigenin-7-O-

-D-glucopyranoside), a bioactive isoflavone glycoside isolated from Rothia indica and related
Fabaceae species.[1]

While mass spectrometry provides molecular weight confirmation (

444.4), it fails to distinguish regioisomers or stereochemical configurations. This guide outlines
a self-validating Nuclear Magnetic Resonance (NMR) workflow, emphasizing the differentiation
of the isoflavone skeleton from isomeric flavones and the precise assignment of the
methylenedioxy and glycosidic moieties.

Chemical Identity & Structural Challenge

e Compound Name: Rothindin

e |[UPAC Name: 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
(hydroxymethyl)oxan-2-ylJoxychromen-4-one[1][2][3]

e Chemical Formula: C
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e Class: Isoflavone Glycoside[1]

The Elucidation Challenge: The primary challenge in characterizing Rothindin is distinguishing
the isoflavone core (3-phenylchromen-4-one) from the flavone core (2-phenylchromen-4-one)
and confirming the location of the methylenedioxy bridge on the B-ring versus the A-ring.[1]

Sample Preparation Protocol

To ensure high-resolution spectra with resolved exchangeable protons (sugar hydroxyls),
DMSO-d

is the preferred solvent over Methanol-d
(MeOD).[1]

Materials

» Solvent: Dimethyl sulfoxide-d

(DMSO-d
, 99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

e Tube: 3 mm or 5 mm high-precision NMR tubes (Wilmad 535-PP or equivalent).
e Sample Mass:
o Minimum: 2.0 mg (with cryoprobe).

o Optimal: 5.0 - 10.0 mg (standard probe).[1]

Procedure

o Desiccation: Dry the isolated Rothindin sample under high vacuum for 4 hours to remove
residual extraction solvents (EtOAc/MeOH), which can obscure sugar signals.
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e Dissolution: Add 600

L of DMSO-d
to the vial. Vortex gently until fully dissolved.

 Filtration: If particulate matter remains, filter through a small plug of glass wool directly into
the NMR tube. Do not use paper filters, which may leach cellulose fibers.

e Degassing: Sonicate the tube for 1 minute to remove dissolved oxygen (paramagnetic),
which can broaden linewidths.

Data Acquisition & Pulse Sequences[1][6]

Acquire the following experiments in sequence. The logic relies on establishing the skeleton
(1D), assigning protons (HSQC), and verifying connectivity (HMBC).

Parameters (600

Experiment Pulse Sequence Purpose
MHz base)
1D . ) I
30 SW: 14 ppm, TD: 64k,  Quantitative proton
z
H g NS: 16 count & integration.
1D 30 SW: 240 ppm, TD: Carbon count. Look
z
c P9 64k, NS: 1024 for C=0 (~175 ppm).
) Tracing the sugar spin
Cosy cosygpppgf 2048 x 256 matrix
system (H1" to H6").
Assigns protons to
carbons; distinguishes
CH/CH
HSQC hsgcedetgpsisp2.3 Multiplicity-edited
from CH
1]
] Critical: Links Sugar
Long-range coupling
HMBC hmbcgplpndgf H-1" to Aglycone C-7.

(8 Hz)

[1]
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Structural Elucidation Logic
Phase 1: The Isoflavone Diagnostic (The "H-2" Singlet)

Unlike flavones, which possess an olefinic H-3 proton, isoflavones possess a distinct proton at
position 2 (H-2).[1]

» Observation: Look for a sharp singlet in the highly deshielded region (

8.30 — 8.50 ppm).

 Validation: This proton will show HMBC correlations to the carbonyl carbon (C-4, ~175 ppm)
and the C-9 bridgehead (~157 ppm).[1]

Phase 2: The Methylenedioxy Bridge
Rothindin is distinguished by a methylenedioxy group (-O-CH
-0-).[1]
o Observation: A sharp singlet integrating to 2H at
~6.05 ppm.
e Carbon Shift: The corresponding carbon appears at
~101-102 ppm in HSQC.[1]

o Placement: HMBC correlations from these protons to C-3' and C-4' (aromatic carbons)
confirm the ring placement.[1]

Phase 3: Glycosidic Linkage & Sugar Configuration
e Anomeric Proton (H-1"): Look for a doublet at

~5.10 ppm.[1]
e Coupling Constant (

): A coupling constant of
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Hz confirms the

-configuration (diaxial relationship between H-1" and H-2").[1] An
-linkage would show

Hz.[1]

e Connectivity: An HMBC cross-peak between H-1" (sugar) and C-7 (aglycone, ~161 ppm)
proves the 7-O-glycosylation.[1]

Expected Chemical Shift Data (DMSO-d )

The following table summarizes the expected chemical shifts for Rothindin based on the

Pseudobaptigenin core.
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HMBC
Multiplicity ( Correlations
Position
(ppm) . (ppm) (H
in Hz)
C)
C-3,C4,C-9, C-
2 8.42 S 153.8
1I
3 ; - 123.5
4 ; - 174.9
5 8.05 d (8.[1]8) 127.1 C-4,C-7,C-9
C-5,C-7,C-8, C-
6 7.15 dd (8.8, 2.[1]2) 115.6
10
7 - - 161.8
C-6,C-7,C-9, C-
8 7.24 d (2.[1]2) 103.5
10
-OCH
6.06 S 101.4 Cc-3, C-4
O-
1" (Anomeric) 5.12 d (7.[1]5) 100.2 C-7 (Linkage)

Note: Shifts are approximate (

0.2 ppm) and temperature-dependent.

Visualization of Workflows
Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logical progression from sample preparation to final structure
confirmation.
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Confirmed Structure:
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Caption: Step-by-step NMR workflow for the isolation and identification of Rothindin.
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Diagram 2: HMBC Correlation Logic

This diagram visualizes the critical Long-Range Heteronuclear correlations required to "stitch”
the molecule together.[1]

Key Correlations

H-OCH20 B-Ring ID C-3'/C-4'

(6.06 ppm) (B-Ring)
H-1" Glycosidic Link C-7

(5.12 ppm) (161.8 ppm)
H-2 Isoflavone ID C-4

(8.42 ppm) (Carbonyl)

Methylenedioxy
(O-CH2-0)

Glucose Moiety
(Anomeric H-1")

Aglycone Core
(Pseudobaptigenin)

Click to download full resolution via product page

Caption: Key HMBC correlations connecting the isoflavone core, the sugar moiety, and the
methylenedioxy bridge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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